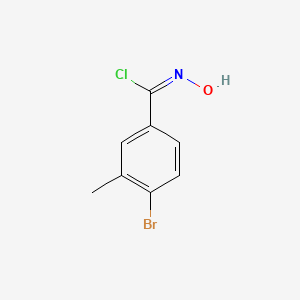

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride

Übersicht

Beschreibung

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, often abbreviated as 4-Br-N-OH-3-Me-1-CNCl, is an important chemical compound used in a variety of scientific research applications. It is a brominated hydroxy-substituted nitrile, a class of compounds that can be used to synthesize a variety of other compounds. 4-Br-N-OH-3-Me-1-CNCl has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Novel compounds synthesized from pyrazole carbonyl chloride and phenylhydroxyamines, including derivatives of 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, exhibit insecticidal and fungicidal activities (Zhu et al., 2014).

Chemical Reaction Enhancements

- The reaction of 4-bromo-1-methylbenzene with sodium sulfide is significantly enhanced when catalyzed by multi-site phase-transfer catalysts combined with sonication (Abimannan et al., 2015).

Alzheimer's Disease Research

- Isomers of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, which is structurally related to 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, show strong fluorescent labeling of beta-amyloid plaques in Alzheimer's disease, offering potential for AD diagnosis and research (Lee et al., 2001).

Ionic Liquid Catalysis

- Bronsted acidic ionic liquids show promise as catalysts in reactions involving compounds like 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, enhancing efficiency and offering environmentally friendly alternatives (Amarasekara & Hasan, 2014).

Chemical Functionalization

- 4-Bromobenzene and related compounds are used for the chemical functionalization of glassy carbon electrodes in ionic liquids, demonstrating applications in electrochemistry and sensor technologies (Actis et al., 2008).

Antimicrobial Activity

- New oxime-phosphazenes synthesized using compounds structurally similar to 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride exhibit significant antimicrobial activity against various bacteria, showcasing potential pharmaceutical applications (Koran et al., 2013).

Corrosion Inhibition

- Certain cationic Schiff surfactants derived from 4-bromo-1-methylbenzene, a related compound, act as efficient corrosion inhibitors for carbon steel in hydrochloric acid, suggesting industrial applications (Tawfik, 2015).

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is likely to be the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in many chemical reactions due to its unique reactivity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This process results in changes in the molecular structure of the target, leading to the formation of new compounds .

Biochemical Pathways

The affected biochemical pathways involve the reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The downstream effects of these pathways are the formation of new compounds with different properties .

Result of Action

The result of the compound’s action is the formation of new compounds through the reactions at the benzylic position . These new compounds may have different properties and can participate in further reactions .

Eigenschaften

IUPAC Name |

(1E)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKGZOCWBTVDMO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=NO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=N\O)/Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)

amine hydrochloride](/img/structure/B1383297.png)

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)